molecular formula C8H11FN2 B1528431 [4-(aminomethyl)-2-fluorophenyl]methanamine CAS No. 1017264-58-2

[4-(aminomethyl)-2-fluorophenyl]methanamine

Cat. No.: B1528431
CAS No.: 1017264-58-2
M. Wt: 154.18 g/mol
InChI Key: WTBVROLKSYLUAV-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-fluorophenyl]methanamine is a fluorinated aromatic compound featuring both a primary benzylamine and a primary aminomethyl group, making it a valuable bifunctional building block in organic synthesis and pharmaceutical research. Compounds with the 4-(aminomethyl)benzylamine scaffold are frequently utilized in medicinal chemistry as key intermediates for the synthesis of more complex molecules . The presence of multiple functional groups allows for versatile chemical modifications, enabling researchers to develop targeted libraries for drug discovery. This chemical structure is characteristic of intermediates used in the development of pharmacologically active agents. Similar fluorinated benzylamine compounds are known to be used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, which is crucial in the design of new therapeutic compounds. As a multi-functional intermediate, it holds particular value for researchers working in areas such as protease inhibition and the development of small-molecule therapeutics . Please note: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable safe laboratory practices.

Properties

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBVROLKSYLUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Fluoro-4-Nitrobenzoic Acid

A critical precursor is 2-fluoro-4-nitrobenzoic acid, prepared by oxidation of 2-fluoro-4-nitrotoluene:

  • Oxidation Conditions: Potassium permanganate is used as the oxidant in the presence of a phase transfer catalyst to enhance yield and reaction efficiency.
  • Yield: Approximately 74% yield is reported.
  • Reaction Notes: The phase transfer catalyst facilitates the oxidation in a biphasic system, improving the conversion of the methyl group to the carboxylic acid.

Conversion to 2-Fluoro-4-Nitro-N-Methylbenzamide

This step involves converting the acid to the corresponding amide derivative:

  • Reagents: Thionyl chloride is added dropwise to the acid in the presence of pyridine and an organic solvent such as dichloromethane.
  • Reaction Conditions: The mixture is refluxed at 40–85°C for 3–5 hours to form the acid chloride intermediate.
  • Amination: After cooling to 0°C, methylamine gas is introduced until the reaction mixture becomes alkaline, followed by stirring for 1–2 hours.
  • Isolation: Organic solvents are removed under reduced pressure, and the residue is treated with water, filtered, and dried to obtain 2-fluoro-4-nitro-N-methylbenzamide.
  • Yield: High yield of about 95% is consistently reported.
  • Characterization: 1H NMR confirms the structure with characteristic chemical shifts for methyl and aromatic protons.

Reduction to 4-Amino-2-Fluoro-N-Methylbenzamide

The nitro group is reduced to an amino group to form the key intermediate:

  • Catalytic Hydrogenation: The nitro compound is hydrogenated using palladium on carbon (Pd/C) catalyst under mild conditions.
  • Yield: This step achieves a high yield of approximately 98%.
  • Significance: This amine intermediate is crucial for further functionalization towards the target diamine.

Further Functionalization to [4-(Aminomethyl)-2-fluorophenyl]methanamine

While direct preparation methods for [4-(aminomethyl)-2-fluorophenyl]methanamine are less frequently detailed, the following approaches are inferred from related patent processes and literature:

  • Aminomethylation: Introduction of the aminomethyl group at the 4-position can be achieved by reductive amination or nucleophilic substitution of appropriate benzyl halide intermediates.
  • Use of Liquid Bases and Controlled pH: Patent literature for similar fluorinated aromatic amines emphasizes the use of liquid bases (e.g., pyridine derivatives) and careful pH adjustment (around 0.5–4) to optimize yields and purity.
  • Reaction Time and Temperature: Reaction times range from 2 to 10 hours, with temperatures maintained between 10°C and 85°C depending on the step.
  • Purification: Crystallization from isopropanol, methanol, or ethyl acetate is employed to achieve high purity (up to 99.7%) with minimal impurities.

Comparative Data Table of Key Steps

Step Reagents/Conditions Yield (%) Notes
Oxidation of 2-fluoro-4-nitrotoluene KMnO4, phase transfer catalyst 74 Efficient oxidation to 2-fluoro-4-nitrobenzoic acid
Formation of acid chloride Thionyl chloride, pyridine, dichloromethane, reflux Intermediate for amide formation
Amination with methylamine gas Methylamine gas, 0°C, alkaline pH 95 High yield, avoids aqueous methylamine drawbacks
Reduction of nitro to amine Pd/C catalyst, hydrogenation 98 Clean conversion to 4-amino derivative
Final amination/aminomethylation Liquid base, controlled pH, temperature control ~75-99 Purification critical for high purity

Research Findings and Optimization Notes

  • Phase Transfer Catalysts: Their use significantly improves oxidation yields by facilitating reactant transfer between phases.
  • Use of Methylamine Gas vs. Aqueous Solutions: Methylamine gas increases amide formation yield and purity compared to aqueous methylamine.
  • Temperature Control: Maintaining low temperatures during amination prevents side reactions and decomposition.
  • Purification Techniques: Vacuum distillation and recrystallization are essential for removing byproducts such as desfluoro and O-alkylated impurities, achieving purities above 99.5%.
  • Environmental Considerations: Newer processes emphasize shorter reaction times and solvent recovery to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: [4-(aminomethyl)-2-fluorophenyl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with folic acid results in the formation of 18F-labeled folate, which is an important building block for the synthesis of 18F-labeled compounds .

Scientific Research Applications

Pharmaceutical Development

Scaffold for Drug Design
[4-(aminomethyl)-2-fluorophenyl]methanamine serves as a crucial scaffold in the design of new pharmaceutical agents. The fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for modifying existing drug structures or developing novel compounds with improved pharmacokinetic properties.

Therapeutic Potential
The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Compounds similar to [4-(aminomethyl)-2-fluorophenyl]methanamine have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : Research indicates potential neuroprotective roles through modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Its structural analogs have been evaluated for their ability to inhibit bacterial growth, positioning them as candidates for antibiotic development.

Biological Interaction Studies

Understanding how [4-(aminomethyl)-2-fluorophenyl]methanamine interacts with biological macromolecules is critical for elucidating its mechanisms of action. Key interactions include:

  • Hydrogen Bonding : The aminomethyl group facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.
  • Hydrophobic Interactions : The fluorophenyl group engages in hydrophobic interactions, influencing the binding affinity to biological targets.

Synthetic Routes

Several synthetic methods have been developed for [4-(aminomethyl)-2-fluorophenyl]methanamine:

  • Direct Amination : A straightforward approach involves the amination of 2-fluorobenzaldehyde derivatives under specific catalytic conditions.
  • Multi-step Synthesis : More complex synthetic routes may involve multiple steps, including protection-deprotection strategies to yield the final product with high purity.

Comparative Analysis with Structural Analogues

The uniqueness of [4-(aminomethyl)-2-fluorophenyl]methanamine can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminobenzylamineSimilar amine functionalityAnticancer properties
2-FluoroanilineFluorinated aromatic amineAntimicrobial activity
3-AminophenylmethanamineDifferent position of amino groupNeuroprotective effects

This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the significance of [4-(aminomethyl)-2-fluorophenyl]methanamine in research and development.

Case Studies and Research Findings

Recent studies have explored various aspects of [4-(aminomethyl)-2-fluorophenyl]methanamine:

  • A study highlighted its role as a potential lead compound in developing new anti-tuberculosis agents, demonstrating significant inhibitory activity against mycobacterial ATP synthase .
  • Another investigation focused on its neuroprotective properties, suggesting that modifications to the compound could enhance its efficacy in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it acts as a potassium channel blocking agent, which can influence cellular signaling and function . The compound’s ability to form chelates with iron(III) ions also plays a role in its biological activity .

Comparison with Similar Compounds

Key Observations:
  • Substituent Position Matters : The dual-enhancing activity of MCC-555 (a thiazolidinedione) is absent in {4-[(2-fluorophenyl)methoxy]phenyl}methanamine, emphasizing the critical role of the thiazolidinedione moiety rather than fluorinated aromatic groups .
  • Halogenation Effects : Chlorine and fluorine substitutions (e.g., in ) may improve binding through electron-withdrawing effects, but this is context-dependent .
  • Antiviral Potential: Fluorophenyl methanamine derivatives show promise in blocking viral entry, as seen in teicoplanin analogs .

Physicochemical Properties

  • Electronic Effects : Fluorine at the 2-position induces electron-withdrawing effects, which may stabilize the aromatic ring and influence intermolecular interactions .

Biological Activity

[4-(aminomethyl)-2-fluorophenyl]methanamine, also known as a fluorinated phenyl amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom, which is known to influence the biological activity of aromatic compounds. The presence of the amino group enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of [4-(aminomethyl)-2-fluorophenyl]methanamine exhibit significant antimicrobial properties. In a study evaluating various compounds against pathogenic bacteria, derivatives showed marked activity against both Gram-positive and Gram-negative strains. For instance, compounds with similar structures demonstrated potent inhibition against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG-2 and MCF-7, with IC50 values below 25 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of [4-(aminomethyl)-2-fluorophenyl]methanamine derivatives showed broad-spectrum antibacterial activity. In particular, the piperazinyl derivatives demonstrated superior efficacy against Bacillus subtilis and Pseudomonas aeruginosa , with growth inhibition zones ranging from 14 to 17 mm .

CompoundActivity AgainstInhibition Zone (mm)
4aS. aureus15
4bB. subtilis17
4cE. coli14

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of related compounds, it was found that several derivatives induced apoptosis in cancer cells through histone deacetylase inhibition. The compound (S)-17b was particularly noted for its ability to increase acetyl-histone H3 levels and induce G1 cell cycle arrest in SKM-1 myelodysplastic syndrome cells .

CompoundCell LineIC50 (µM)
(S)-17bSKM-1< 25
Compound 6HepG-2< 25
Compound 8MCF-7< 25

Mechanistic Insights

The biological activity of [4-(aminomethyl)-2-fluorophenyl]methanamine can be attributed to its structural features that facilitate binding to biological macromolecules. Binding affinity studies suggest that the compound interacts favorably with target proteins involved in cell signaling and proliferation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(aminomethyl)-2-fluorophenyl]methanamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via transition metal-free catalytic reduction of primary amides using potassium-based catalysts. For example, (2-fluorophenyl)methanamine hydrochloride was synthesized from 2-fluorobenzamide using HBPin (2.0 mmol) and a potassium catalyst in dry toluene at 87% yield . Microwave-assisted synthesis is another efficient method, as demonstrated in the preparation of urea derivatives (e.g., 4-(ureidomethyl)benzoic acid at 67% yield under 130°C for 10 minutes) . Optimization strategies include adjusting reaction time, temperature, and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing [4-(aminomethyl)-2-fluorophenyl]methanamine, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm the presence of fluorophenyl and aminomethyl groups (e.g., 1^1H and 13^{13}C NMR for structural elucidation).
  • IR Spectroscopy : Identification of amine (-NH2_2) and C-F stretches (1000–1300 cm1^{-1}).
  • HPLC : Purity assessment using retention time comparisons .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation .

Q. How should [4-(aminomethyl)-2-fluorophenyl]methanamine be stored and handled to ensure stability?

  • Methodological Answer : Store at 4°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Safety protocols include using PPE (gloves, goggles) due to hazards like skin irritation (H314) and following precautionary statements (P260, P264) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data when studying the biological targets of [4-(aminomethyl)-2-fluorophenyl]methanamine?

  • Methodological Answer : Contradictions in binding affinity or activity can be addressed by:

  • Dose-Response Assays : Validate target interactions across multiple concentrations.
  • Competitive Binding Studies : Use labeled analogs to confirm specificity.
  • Structural Modeling : Predict interactions using molecular docking (e.g., comparing fluorophenyl derivatives with known enzyme inhibitors) .

Q. What strategies optimize regioselectivity in fluorophenyl-containing methanamine derivatives during synthesis?

  • Methodological Answer : Regioselectivity can be controlled via:

  • Catalytic Systems : Use transition metal-free catalysts to direct functionalization away from the fluorine substituent .
  • Protecting Groups : Temporarily block reactive sites (e.g., amine protection with Boc groups) during synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at specific positions .

Q. What computational methods predict the reactivity of [4-(aminomethyl)-2-fluorophenyl]methanamine in novel reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to identify reactive sites.
  • Molecular Dynamics Simulations : Study solvent interactions and stability under varying conditions.
  • QSAR Models : Correlate structural features (e.g., fluorine position) with observed reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(aminomethyl)-2-fluorophenyl]methanamine
Reactant of Route 2
Reactant of Route 2
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